molecular formula C27H23N5O4S2 B2521555 ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 896677-76-2

ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No. B2521555
CAS RN: 896677-76-2
M. Wt: 545.63
InChI Key: XUPRKIRBJNNYSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzothiazoles have been synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole without using any catalyst in good yield .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. Benzothiazoles have been synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Latent Curing Agent in Epoxy Resins

Imidazoles, including the synthesized 2-ethyl-4-methylimidazole (EMI) derivatives, have been widely used as curing agents in epoxy resins due to their high curing efficiency and excellent mechanical properties. These EMI derivatives (N-acetyl EMI, N-benzoyl EMI, and N-benzenesulfonyl EMI) serve as latent curing agents for diglycidyl ether of bisphenol A epoxy resin (DGEBA). Differential scanning calorimetry (DSC) analysis reveals that DGEBA can be efficiently cured by these EMI derivatives at temperatures between 110°C and 160°C. The corresponding curing activation energy ranges from 71 to 86 kJ/mol. Additionally, viscosity data demonstrates the storage life of DGEBA with these EMI derivatives at room temperature and elevated temperatures .

Synthesis of 2-Substituted Amino-4-Methylthiazole-5-Carboxylate Derivatives

The compound’s structure suggests potential applications in the synthesis of related 2-substituted amino-4-methylthiazole-5-carboxylate derivatives. Further exploration of this one-pot method could yield valuable insights into its scope and conditions .

Organic Photovoltaics and Fluorophores

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which shares structural similarities with our compound, has been extensively studied for its applications in organic photovoltaics and as fluorophores. Investigating the compound’s electronic properties and energy levels may reveal its potential in these areas .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, thiazoles have been found to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

properties

IUPAC Name

ethyl 4-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4S2/c1-2-36-25(34)18-12-14-19(15-13-18)28-24(33)17-37-26-30-29-23(32(26)20-8-4-3-5-9-20)16-31-21-10-6-7-11-22(21)38-27(31)35/h3-15H,2,16-17H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPRKIRBJNNYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

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